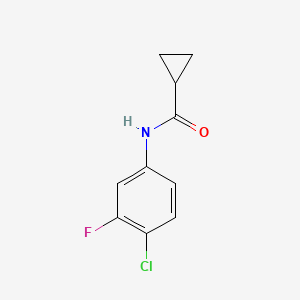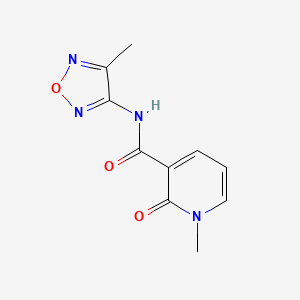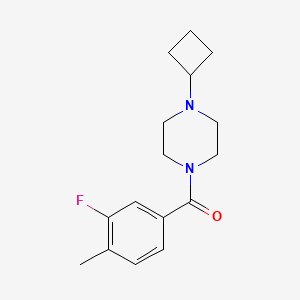![molecular formula C17H22N2O2S B12239551 [2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12239551.png)
[2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group attached to the benzothiazole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves the coupling of aromatic aldehydes with o-aminothiophenols in an ethanol medium, stirred at 50°C for 1 hour . This method ensures the formation of the benzothiazole ring, which is a crucial structural component of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it into a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzothiazole carboxylic acids.
Reduction: Formation of dihydrobenzothiazoles.
Substitution: Formation of benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has shown potential in biological studies, particularly in the development of antimicrobial agents. Its benzothiazole moiety is known for its activity against various microbial strains .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Benzothiazole derivatives have been studied for their anticancer, antiviral, and anti-inflammatory activities .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxy-1,3-benzothiazol-2-yl)ethanol
- 2-(4-methoxy-1,3-benzothiazol-2-yl)propanoic acid
- 2-(4-methoxy-1,3-benzothiazol-2-yl)butan-1-ol
Uniqueness
Compared to similar compounds, [2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol features an octahydro-1H-isoindol moiety, which can significantly influence its chemical and biological properties
Properties
Molecular Formula |
C17H22N2O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[2-(4-methoxy-1,3-benzothiazol-2-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol |
InChI |
InChI=1S/C17H22N2O2S/c1-21-13-6-4-7-14-15(13)18-16(22-14)19-9-12-5-2-3-8-17(12,10-19)11-20/h4,6-7,12,20H,2-3,5,8-11H2,1H3 |
InChI Key |
LQQXOABYSWODJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC4CCCCC4(C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B12239473.png)

![5-Fluoro-2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12239493.png)
![2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239501.png)
![N-[(1,4-dioxan-2-yl)methyl]-5-methoxy-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12239505.png)

![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12239517.png)
![3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12239524.png)

![1-(1,2,3,4-Tetrahydroquinolin-1-yl)-2-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12239528.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12239532.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B12239533.png)
![5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide](/img/structure/B12239538.png)
![1-(2,6-Difluorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B12239547.png)
